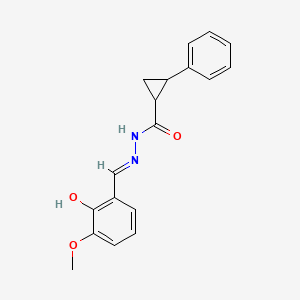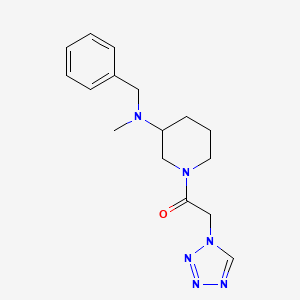
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone, also known as SIB-1553A, is a synthetic compound that acts as a selective dopamine D3 receptor agonist. It has been studied extensively for its potential use in treating addiction and related disorders.
作用機序
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone acts as a selective dopamine D3 receptor agonist. The dopamine D3 receptor is primarily expressed in the mesolimbic pathway, which is involved in reward and motivation. Activation of the dopamine D3 receptor by 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone reduces the release of dopamine in the nucleus accumbens, which is the primary reward center in the brain. This reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone has been shown to have several biochemical and physiological effects. It reduces the release of dopamine in the nucleus accumbens, which reduces the rewarding effects of drugs of abuse. It also reduces the activity of the mesolimbic pathway, which reduces drug-seeking behavior. Additionally, 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone has been shown to reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
One advantage of using 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in lab experiments is that it is a selective dopamine D3 receptor agonist, which allows for more targeted research on the role of the dopamine D3 receptor in addiction and related disorders. However, one limitation of using 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone is that it has not been extensively studied in humans, so its potential therapeutic effects and side effects in humans are not well understood.
将来の方向性
There are several future directions for research on 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone. One area of research could be the potential therapeutic effects of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in humans. Another area of research could be the potential side effects of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in humans. Additionally, future research could focus on the potential use of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in combination with other drugs for treating addiction and related disorders. Finally, future research could focus on the potential use of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in treating other psychiatric disorders, such as anxiety and depression.
合成法
The synthesis of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone involves several steps. The first step is the reaction of 1-naphthylmethylamine with 4-isopropylbenzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 2-pyrrolidinone in the presence of acetic acid to form 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone.
科学的研究の応用
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone has been extensively studied for its potential use in treating addiction and related disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine addiction. It has also been shown to reduce alcohol consumption in rats.
特性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13(2)19-16-10-18(21)20(12-16)11-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,19H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAMOKSZYCXMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC(=O)N(C1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B5977440.png)
![2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B5977453.png)

amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B5977459.png)

![7-(4-fluorobenzyl)-2-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977467.png)
![N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5977472.png)
![{2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5977482.png)
![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]methanamine](/img/structure/B5977487.png)
![1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5977509.png)
![1-(1-piperidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclohexanecarboxamide](/img/structure/B5977510.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5977511.png)
![[1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5977531.png)
![5-[(dimethylamino)methyl]-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5977538.png)